molecular formula C7H13ClN2 B3391706 Azepane-3-carbonitrile hcl CAS No. 2007917-48-6

Azepane-3-carbonitrile hcl

Cat. No. B3391706
CAS RN: 2007917-48-6
M. Wt: 160.64 g/mol
InChI Key: LBCGLZILQCHJRY-UHFFFAOYSA-N
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Description

Azepane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It has a molecular weight of 160.64 . It is used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of azepane-based compounds like Azepane-3-carbonitrile hcl is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H13ClN2 .


Chemical Reactions Analysis

Azepane-based compounds are synthesized using various methods such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Physical And Chemical Properties Analysis

Azepane-3-carbonitrile hydrochloride has a molecular weight of 160.64. It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Azepane-3-carbonitrile HCl has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It also has potential applications in the synthesis of polymers and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of Azepane-3-carbonitrile HCl is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo studies. It does not cause any significant changes in the biochemical and physiological parameters of animals. However, further studies are needed to determine its long-term effects.

Advantages and Limitations for Lab Experiments

Azepane-3-carbonitrile HCl has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits good stability and can be stored for long periods. However, it has some limitations such as its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on Azepane-3-carbonitrile HCl. One of the directions is to explore its potential as a drug candidate for the treatment of cancer, fungal, and bacterial infections. Another direction is to investigate its potential as a catalyst in various reactions. Further studies are also needed to determine its long-term effects on animals and humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method is easy, and it exhibits good stability. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Further studies are needed to determine its long-term effects and explore its potential as a drug candidate and catalyst.

Safety and Hazards

The safety data sheet for Azepane-3-carbonitrile hcl indicates that it may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

azepane-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-7-3-1-2-4-9-6-7;/h7,9H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGLZILQCHJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007917-48-6
Record name 1H-Azepine-3-carbonitrile, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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